3-Methoxy-5-methylpyrazin-2-amine
Overview
Description
3-Methoxy-5-methylpyrazin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H9N3O .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a methoxy group at the 3rd position and a methyl group at the 5th position . The InChI code for this compound is 1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.16 g/mol . It has a topological polar surface area of 61 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It is a solid at room temperature .Scientific Research Applications
Biosynthesis and Metabolism in Plants and Wines
Research on methoxypyrazines, closely related to 3-Methoxy-5-methylpyrazin-2-amine, focuses on their biosynthesis, accumulation, transport, and metabolism within grapes and their impact on wine flavor. These compounds impart distinct herbaceous, green, and vegetal sensory attributes to certain wine varieties. Understanding the biosynthesis pathways and metabolic processes of methoxypyrazines in grapes can enhance the quality control and flavor profiling of wines (Lei et al., 2018).
Pharmaceutical Synthesis and Impurities
Another study explored novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting the relevance of methoxypyrazine derivatives in creating pharmaceutical impurities. This research underscores the importance of understanding the synthesis and potential impurities in drug manufacturing, which could extend to compounds like this compound (Saini et al., 2019).
Endogenous Estrogen Metabolite Research
Studies on 2-methoxyestradiol, an endogenous estrogen metabolite, examine its antitumorigenic and antiangiogenic effects. Although not directly related, the investigation into methoxy-substituted compounds' biological activities could provide a template for researching this compound's potential bioactive properties (Zhu & Conney, 1998).
Serotonin Receptor Ligands
Research on serotonin 5-HT(6) receptor ligands, including studies on methoxy-substituted compounds, highlights their potential role in treating memory disorders. This suggests that compounds like this compound might have applications in neurological research, given their structural similarities (Russell & Dias, 2002).
Environmental and Toxicological Considerations
The review on contamination and removal of sulfamethoxazole, a compound with N-amine groups similar to this compound, from aqueous solutions, emphasizes the environmental and toxicological aspects of managing such substances. It discusses cleaner techniques for dealing with persistent organic pollutants, potentially relevant to the environmental management of this compound related compounds (Prasannamedha & Kumar, 2020).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-5-methylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQNPTQRAGJGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443624 | |
Record name | 3-Methoxy-5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-87-9 | |
Record name | 3-Methoxy-5-methyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89464-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-methyl-2-pyrazinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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